molecular formula C11H11ClN2S B13315993 [(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13315993
M. Wt: 238.74 g/mol
InChI Key: YLYVALFJCAVEOW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a compound that features a thiazole ring and a chlorophenyl group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 1,3-thiazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)methylamine is unique due to its specific combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular pathways, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

InChI Key

YLYVALFJCAVEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CS2)Cl

Origin of Product

United States

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